
VHL ligand 2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand 1 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ubiquitin ligases that facilitate the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome. E3 ligase Ligand 1 is particularly significant in the field of targeted protein degradation, where it is used to develop proteolysis-targeting chimeras (PROTACs) for therapeutic purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 1 typically involves the use of small-molecule ligands that can bind to the E3 ligase. These ligands are often derived from natural products or designed through structure-based drug design. The synthetic route generally includes steps such as:
Formation of the core structure: This involves the construction of the basic scaffold of the ligand through various organic reactions.
Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the E3 ligase.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of E3 ligase Ligand 1 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
E3 ligase Ligand 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to enhance binding properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the ligand’s structure.
Substitution: Replacement of specific atoms or groups within the molecule to improve its binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions are modified versions of E3 ligase Ligand 1 with enhanced binding properties and specificity for the target E3 ligase. These modifications are crucial for the development of effective PROTACs .
科学的研究の応用
E3 ligase Ligand 1 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new chemical probes and tools for studying protein degradation pathways.
Biology: Facilitates the study of protein-protein interactions and cellular signaling pathways by enabling targeted protein degradation.
Medicine: Plays a key role in the development of novel therapeutics for diseases such as cancer, where targeted protein degradation can selectively eliminate disease-causing proteins.
Industry: Employed in the production of biopharmaceuticals and the development of new drug delivery systems
作用機序
E3 ligase Ligand 1 exerts its effects by binding to the E3 ubiquitin ligase, forming a complex that facilitates the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome. The molecular targets of E3 ligase Ligand 1 include various substrate proteins involved in cellular processes such as cell cycle regulation, apoptosis, and signal transduction. The pathways involved in this mechanism include the ubiquitin-proteasome system and related signaling cascades .
類似化合物との比較
E3 ligase Ligand 1 can be compared to other similar compounds, such as:
Von Hippel-Lindau (VHL) ligands: These ligands also target E3 ubiquitin ligases but have different binding properties and specificities.
Cereblon (CRBN) ligands: Another class of E3 ligase ligands used in PROTAC development, known for their role in the degradation of specific target proteins.
Nutlin: A compound that binds to the E3 ligase MDM2, disrupting its interaction with the tumor suppressor protein p53
E3 ligase Ligand 1 is unique in its specific binding properties and its ability to facilitate the degradation of a wide range of target proteins, making it a versatile tool in both research and therapeutic applications.
特性
分子式 |
C23H33ClN4O3S |
|---|---|
分子量 |
481.1 g/mol |
IUPAC名 |
1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H |
InChIキー |
GHFOLQCCYGBOTL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
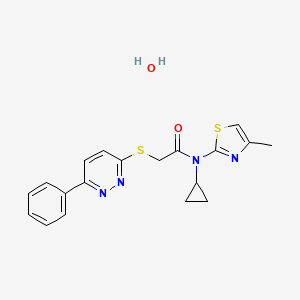
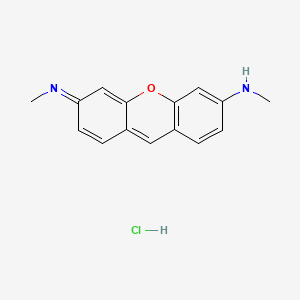
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
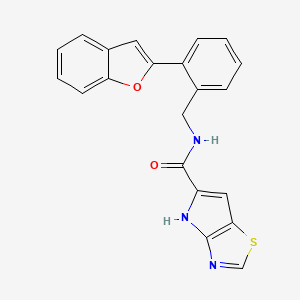
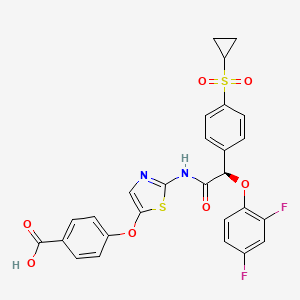
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
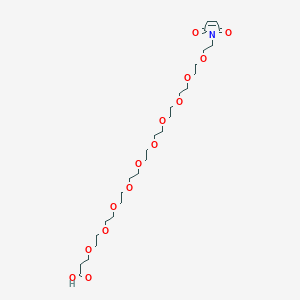
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
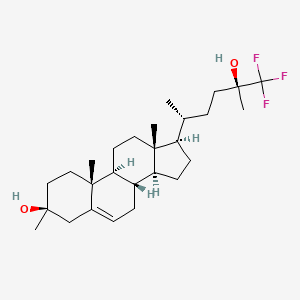
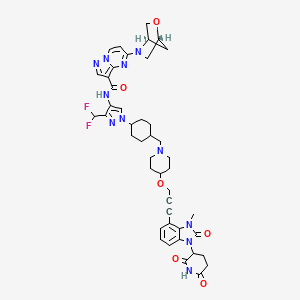

![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
